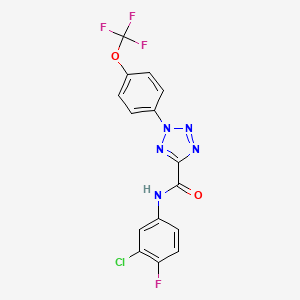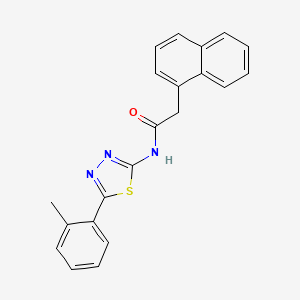
N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H8ClF4N5O2 and its molecular weight is 401.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Effects on Transcription Factors
Research has identified compounds related to N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide that act as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies have explored structure-activity relationships to improve potential oral bioavailability, demonstrating the critical role of specific functional groups in maintaining activity and improving permeability (Palanki et al., 2000).
Structural and Spectroscopic Analysis
Another study focused on the geometric analysis of phosphoric triamides, a category to which This compound may relate. The research analyzed the geometry of tertiary N atoms in compounds with a specific core, offering insights into the structure-activity relationships and potential applications of these compounds in designing new materials or bioactive molecules (Pourayoubi et al., 2012).
Antipathogenic Activity
A study on thiourea derivatives, which share functional similarities with This compound , demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This highlights the potential of such compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Development of Radiotracers
In the field of imaging, derivatives of This compound have been explored for the development of PET radiotracers. One study demonstrated the synthesis of a compound with potential application in studying CB1 cannabinoid receptors in the brain, indicating the utility of such compounds in neuroscientific research and drug development (Katoch-Rouse et al., 2003).
Material Science Applications
Research has also extended to the synthesis of aromatic polyamides bearing specific substituents, highlighting the importance of This compound -related compounds in developing new materials with potential applications in high-performance polymers. These studies focus on the solubility, thermal stability, and mechanical properties of the resulting polymers, which are critical for various industrial applications (Hsiao et al., 1996).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G-protein coupled receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including the modulation of neurotransmitter release, neurodevelopment, and neuroprotection .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This results in an increased signal transduction and amplification of the receptor’s normal response .
Biochemical Pathways
The activation of mGlu4 by this compound influences several downstream biochemical pathways. These include the inhibition of cyclic AMP formation, modulation of calcium and potassium channels, and the activation of the mitogen-activated protein kinase pathway . These pathways play a significant role in neuronal excitability, synaptic plasticity, and the release of various neurotransmitters .
Pharmacokinetics
The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species .
Result of Action
The activation of mGlu4 by this compound can lead to various molecular and cellular effects. It has shown efficacy in preclinical rodent models of Parkinson’s disease , suggesting potential neuroprotective effects and a role in modulating motor control.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF4N5O2/c16-11-7-8(1-6-12(11)17)21-14(26)13-22-24-25(23-13)9-2-4-10(5-3-9)27-15(18,19)20/h1-7H,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIYWWSMECOIJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF4N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)

![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide](/img/structure/B2401275.png)

![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}diethylamine](/img/structure/B2401278.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)